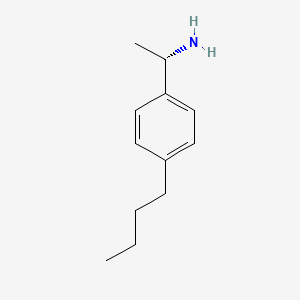

(1S)-1-(4-butylphenyl)ethanamine

Descripción

(1S)-1-(4-Butylphenyl)ethanamine is a chiral primary amine characterized by a (1S)-configured ethylamine backbone attached to a para-substituted butylphenyl group. This compound belongs to the class of arylalkylamines, where the aromatic ring’s substituent modulates physicochemical and biological properties. Its molecular formula is C₁₂H₁₉N, with a molar mass of 177.29 g/mol. The (S)-enantiomer is critical in asymmetric synthesis and pharmaceutical applications due to stereoselective interactions with enzymes or receptors .

The compound’s synthesis typically involves reductive amination of 4-butylacetophenone using chiral catalysts or enzymatic transamination . Its para-butyl group confers significant hydrophobicity, influencing solubility, membrane permeability, and binding affinity in biological systems. Applications include its role as an intermediate in inhibitors targeting divalent metal transporters (e.g., DMT1) and β-adrenergic receptors .

Propiedades

Fórmula molecular |

C12H19N |

|---|---|

Peso molecular |

177.29 g/mol |

Nombre IUPAC |

(1S)-1-(4-butylphenyl)ethanamine |

InChI |

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 |

Clave InChI |

RBWVBFNOIKOLSE-JTQLQIEISA-N |

SMILES isomérico |

CCCCC1=CC=C(C=C1)[C@H](C)N |

SMILES canónico |

CCCCC1=CC=C(C=C1)C(C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Butylphenyl)ethan-1-amine can be achieved through several methods:

Reductive Amination: One common method involves the reductive amination of 4-butylacetophenone with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Grignard Reaction: Another approach is the Grignard reaction, where 4-butylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with an amine to yield the desired product.

Industrial Production Methods

Industrial production of (1S)-1-(4-Butylphenyl)ethan-1-amine typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

(1S)-1-(4-Butylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways involving amines.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1S)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (1S)-1-(4-butylphenyl)ethanamine with analogs differing in aromatic substituents:

Key Findings from Comparative Studies

Enzyme Activity and Substrate Specificity

- Transaminase Compatibility : Mutations in ω-transaminases (e.g., W57F in Vibrio fluvialis transaminase) significantly enhance activity toward bulky substrates like (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. The para-butyl analog shows moderate activity due to its linear alkyl chain, whereas branched isopropyl or biphenyl groups improve binding in enzyme pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase the amine’s acidity, favoring protonation in acidic environments. This property is leveraged in drug design for improved blood-brain barrier penetration .

Actividad Biológica

(1S)-1-(4-butylphenyl)ethanamine, also known as (1S)-4-butyl-1-phenylethanamine, is an organic compound with significant biological activity. Its unique structure, characterized by a butyl group attached to a phenyl ring, contributes to its potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1S)-1-(4-butylphenyl)ethanamine is C₁₂H₁₉N. The presence of the butyl group enhances its hydrophobic characteristics, influencing its reactivity and interactions within biological systems. The compound exhibits chirality due to the presence of a stereocenter at the ethanamine moiety.

The biological activity of (1S)-1-(4-butylphenyl)ethanamine is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. This modulation can lead to various pharmacological effects, making it a candidate for further exploration in drug development.

Key Mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, altering their activity and leading to diverse biological effects.

- Enzyme Modulation : It has been shown to influence enzyme activities that are crucial in neurotransmitter metabolism.

Neuropharmacological Effects

Studies have suggested that (1S)-1-(4-butylphenyl)ethanamine exhibits potential neuropharmacological effects. It may play a role in mood regulation and cognitive functions by interacting with neurotransmitter systems .

Antifungal Properties

Preliminary research indicates that (1S)-1-(4-butylphenyl)ethanamine may possess antifungal properties, making it a candidate for developing antifungal agents. Its structural configuration could disrupt fungal cell integrity or metabolism.

Pharmacological Investigations

Several studies have focused on the pharmacological properties of (1S)-1-(4-butylphenyl)ethanamine:

- Dopaminergic Pathways : In vitro studies demonstrated that the compound influences dopamine receptor activity, which could have implications for treating disorders like depression or schizophrenia .

- Serotonergic Modulation : Research indicates that it may also affect serotonin pathways, potentially impacting mood and anxiety disorders.

Toxicological Assessments

Toxicity studies have been conducted to evaluate the safety profile of (1S)-1-(4-butylphenyl)ethanamine:

- Acute Toxicity : Animal studies reported median lethal doses (LD50) suggesting moderate toxicity levels upon acute exposure.

- Chronic Exposure Effects : Long-term studies indicated neurotoxic effects at higher doses, including motor coordination issues and behavioral changes in treated animals .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.